3-butyl-2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
3-Butyl-2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidin-4(5H)-one core substituted with a butyl group at position 3, a 2-chloro-4-fluorobenzylthio moiety at position 2, and a phenyl group at position 5.
Properties
IUPAC Name |
3-butyl-2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClFN3OS/c1-2-3-11-28-22(29)21-20(18(13-26-21)15-7-5-4-6-8-15)27-23(28)30-14-16-9-10-17(25)12-19(16)24/h4-10,12-13,26H,2-3,11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWPHOPUDVNCTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC4=C(C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-butyl-2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex heterocyclic compound with potential therapeutic applications. This article explores its biological activities, including its mechanisms of action, efficacy in various biological assays, and its potential as a drug candidate.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 441.9 g/mol. The structure features a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:
- Inhibition of Enzymatic Activity : Many pyrimidine derivatives act as inhibitors for enzymes such as dihydrofolate reductase and cyclooxygenase (COX), which are critical in cancer and inflammatory pathways .
- Antioxidant Properties : Some studies suggest that these compounds may exert antioxidant effects, potentially reducing oxidative stress in cells .
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains and fungi, indicating a broad-spectrum antimicrobial potential .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant biological activity:
| Activity Type | IC50 Value (µM) | Reference |
|---|---|---|
| COX-2 Inhibition | 0.04 ± 0.01 | |
| Dihydrofolate Reductase | Not specified | |
| Antimicrobial | Varies by strain |
Case Studies
- Anti-inflammatory Activity : A study highlighted the compound's ability to inhibit COX-2, an enzyme responsible for inflammation and pain. The IC50 value was comparable to that of standard anti-inflammatory drugs like celecoxib .
- Antitumor Potential : Research on structurally related compounds indicates that they can inhibit cell proliferation in various cancer cell lines, suggesting potential application in oncology .
- Antimicrobial Efficacy : In a comparative study against common pathogens, the compound demonstrated notable antimicrobial activity, particularly against resistant strains of bacteria .
Structure-Activity Relationship (SAR)
The presence of electronegative substituents such as chlorine and fluorine has been shown to enhance the biological activity of similar compounds. The 3-chloro-4-fluorobenzyl moiety in this compound is believed to contribute significantly to its potency by improving binding affinity to target enzymes and receptors .
Scientific Research Applications
3-butyl-2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one features a pyrrolo[3,2-d]pyrimidine core with various substituents that enhance its biological activity. The presence of the chloro and fluorine atoms suggests potential for significant interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. The incorporation of the 2-chloro-4-fluorobenzyl moiety has been associated with enhanced activity against certain cancer cell lines. For instance, compounds derived from the pyrrolo[3,2-d]pyrimidine scaffold have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes relevant in disease pathways. Notably, it has been studied as a potential inhibitor of tyrosinase , an enzyme involved in melanin production and linked to various skin disorders. Preliminary assays have demonstrated that modifications to the structure can lead to significant changes in inhibitory potency .
Table: IC50 Values of Related Compounds
| Compound | IC50 (μM) | Remarks |
|---|---|---|
| Parent Compound | 4.49 | Reference compound |
| Modified Compound 1 | 1.73 | Enhanced potency |
| Modified Compound 2 | 1.38 | Similar potency to above |
Potential in Neurological Disorders
Research indicates that pyrrolo[3,2-d]pyrimidine derivatives may possess neuroprotective properties. These compounds are being explored for their ability to modulate neurotransmitter systems and protect against neurodegeneration . The unique structural features of this compound may contribute to this activity.
Antimicrobial Properties
There is emerging evidence that compounds containing the pyrrolo[3,2-d]pyrimidine structure exhibit antimicrobial activity against various pathogens. This is particularly relevant in the context of increasing antibiotic resistance .
Case Study 1: Anticancer Screening
In a study aimed at identifying new anticancer agents, researchers synthesized a series of pyrrolo[3,2-d]pyrimidine derivatives including the target compound. In vitro assays demonstrated significant cytotoxicity against breast cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.
Case Study 2: Tyrosinase Inhibition
A detailed investigation into the enzyme inhibition properties revealed that the compound effectively inhibits tyrosinase with an IC50 value lower than many known inhibitors. This finding supports its potential use in treating hyperpigmentation disorders.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioether group (–S–) and chloro substituent on the benzyl ring are primary sites for nucleophilic substitution.
-
Example : Reaction with morpholine under palladium-catalyzed conditions replaces the 2-chloro group with a morpholine moiety, enhancing solubility.
Oxidation Reactions
The thioether bridge can undergo oxidation to sulfoxide or sulfone derivatives, altering electronic properties.
| Reaction Type | Conditions/Reagents | Outcome | Yield Optimization | Source |
|---|---|---|---|---|
| Sulfoxide | mCPBA, CH₂Cl₂, 0°C → RT | –S– → –SO– | Controlled stoichiometry | |
| Sulfone | H₂O₂, AcOH, 50°C | –S– → –SO₂– | Prolonged reaction time |
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Impact : Sulfone formation increases polarity and potential hydrogen-bonding capacity.
Hydrogenation Reactions
The pyrrolopyrimidine core’s unsaturated bonds can be selectively hydrogenated.
Electrophilic Aromatic Substitution
The phenyl and m-tolyl groups undergo electrophilic substitution, though reactivity is modulated by electron-withdrawing substituents.
| Reaction Type | Reagents/Conditions | Position Modified | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to electron-donating groups | |
| Halogenation | Br₂, FeBr₃, CH₂Cl₂ | Ortho/para positions on phenyl |
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Limitation : The electron-withdrawing fluorine and chlorine atoms reduce electrophilic reactivity at adjacent positions .
Hydrolysis Reactions
The lactam group (C=O) in the pyrrolopyrimidine core resists hydrolysis under mild conditions but reacts under harsh acidic/basic environments.
| Conditions | Outcome | Application | Source |
|---|---|---|---|
| 6M HCl, reflux, 24h | Ring-opening to carboxylic acid | Degradation studies | |
| NaOH (10%), 100°C, 12h | Partial decomposition | Stability assessment |
Functionalization via Cross-Coupling
The aryl halide (Cl) enables palladium-catalyzed cross-coupling reactions.
| Reaction Type | Reagents/Conditions | Products | Source |
|---|---|---|---|
| Suzuki coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | |
| Buchwald–Hartwig | Amines, Pd₂(dba)₃, Xantphos | Aryl amines |
Key Reactivity Insights
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Thioether Stability : The –S– group is susceptible to oxidation but stable under mild nucleophilic conditions.
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Halogen Reactivity : The 2-chloro substituent is more reactive than the 4-fluoro group due to steric and electronic factors .
-
Core Modifications : Hydrogenation and hydrolysis alter the core’s aromaticity, affecting biological target interactions.
This reactivity profile enables targeted derivatization for drug discovery, particularly in optimizing pharmacokinetic properties or tuning target affinity.
Comparison with Similar Compounds
Key Observations :
- The 3-butyl group may improve lipophilicity relative to smaller alkyl chains (e.g., 3-ethyl in ), impacting membrane permeability.
Physical and Pharmacological Properties
- Melting Points : Analogues like compounds 18 and 19 exhibit melting points of 101–106°C , suggesting the target compound may have comparable thermal stability.
- Kinase Inhibition Potential: Structurally related compounds (e.g., PHA-767491, XL413) are known kinase inhibitors . The target’s chloro-fluorobenzylthio group may enhance selectivity for kinases sensitive to halogenated ligands.
- Solubility and Crystallinity: Crystalline forms of thieno[3,2-d]pyrimidinones (e.g., in ) highlight the importance of solid-state properties for bioavailability . The target’s butyl group may reduce crystallinity compared to smaller alkyl chains.
Q & A
Q. What are the standard synthetic routes for synthesizing 3-butyl-2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one?
The synthesis typically involves multi-step organic reactions, including cyclization of pyrrolo[3,2-d]pyrimidine precursors and sequential substitution reactions. Key steps include:
- Core formation : Cyclization under reflux conditions using solvents like dimethylformamide (DMF) or ethanol, often catalyzed by Pd/C or ZnCl₂ .
- Substituent introduction : Thioether formation via nucleophilic substitution (e.g., using 2-chloro-4-fluorobenzyl thiol) and alkylation of the pyrrolo nitrogen with butyl groups under basic conditions (e.g., Cs₂CO₃) .
- Purification : Column chromatography or recrystallization to isolate the final compound .
Q. How is the molecular structure of this compound characterized?
Structural elucidation employs:
- X-ray crystallography : To resolve 3D conformation and confirm substituent positions, as demonstrated for analogous pyrrolo-pyrimidine derivatives .
- NMR spectroscopy : ¹H/¹³C NMR to verify alkyl chain (3-butyl) integration, aromatic proton environments (phenyl groups), and sulfur-linked benzyl substituents .
- Mass spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Systematic optimization includes:
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in thioether formation, while ethanol minimizes side reactions during alkylation .
- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency in heterocyclic core assembly .
- Temperature control : Lower temperatures (0–15°C) reduce byproducts during sensitive substitution steps .
- Real-time monitoring : HPLC or TLC to track reaction progress and adjust conditions dynamically .
Q. How can contradictions in reported biological activity data for similar compounds be resolved?
Conflicting data often arise from structural variations (e.g., substituent effects on target binding). Methodological approaches include:
- Comparative structure-activity relationship (SAR) studies : Synthesize analogs (e.g., varying the benzylthio or phenyl groups) and test under standardized assays .
- Target-specific assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities, reducing variability from indirect activity measurements .
- Meta-analysis : Aggregate data from multiple studies, applying statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetics and target interactions?
Advanced modeling techniques include:
- Molecular docking : To simulate interactions with biological targets (e.g., kinases), using software like AutoDock Vina and PDB structures of homologous proteins .
- Quantum mechanical (QM) calculations : To predict electronic properties (e.g., HOMO/LUMO energies) influencing reactivity and stability .
- Pharmacokinetic modeling : Tools like SwissADME to estimate logP, bioavailability, and metabolic pathways based on structural descriptors .
Q. What methodological challenges arise during scale-up for preclinical studies?
Key challenges and solutions:
- Purification at scale : Replace column chromatography with recrystallization or centrifugal partition chromatography (CPC) for cost-effective batch processing .
- Byproduct management : Optimize reaction stoichiometry and employ scavenger resins to trap reactive intermediates .
- Stability testing : Use accelerated degradation studies (e.g., 40°C/75% RH) to identify degradation pathways and refine storage conditions .
Q. How can environmental impact assessments be designed for this compound?
Follow guidelines from long-term environmental studies:
- Fate analysis : Measure biodegradation (OECD 301 tests) and soil adsorption (batch equilibrium method) to model environmental persistence .
- Ecotoxicology : Use Daphnia magna or algal growth inhibition assays to assess aquatic toxicity .
- Computational tools : EPI Suite or ECOSAR to predict bioaccumulation and toxicity endpoints before lab validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
